2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Description
2-(5-Chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazinone core, which is a fused heterocyclic system containing both nitrogen and oxygen atoms. The presence of a chloro and methoxy substituent on the phenyl ring, along with an acetate group, contributes to its distinct chemical properties.
Properties
IUPAC Name |
[2-(5-chloro-2-methoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO5/c1-9(20)23-11-4-5-14-12(8-11)17(21)24-16(19-14)13-7-10(18)3-6-15(13)22-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUNGNXAKNQIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Benzoxazinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with an acyl chloride under acidic conditions.
Introduction of the Chloro and Methoxy Groups: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, where chlorination and methoxylation are performed using reagents like thionyl chloride and dimethyl sulfate, respectively.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the benzoxazinone core can yield various reduced derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-(5-chloro-2-formylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate.
Reduction: Formation of 2-(5-chloro-2-methoxyphenyl)-4-hydroxy-4H-3,1-benzoxazin-6-yl acetate.
Substitution: Formation of 2-(5-amino-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and specificity, while the benzoxazinone core facilitates interactions with active sites. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 2-(5-chloro-2-methoxyphenyl)-4H-3,1-benzoxazin-4-one
- 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl methyl ester
- 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl ethyl acetate
Comparison: Compared to these similar compounds, 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is unique due to its specific acetate group, which can influence its solubility, reactivity, and biological activity. The presence of the acetate group may also affect its pharmacokinetic properties, making it a more suitable candidate for certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
